molecular formula C18H21N3O3S B2504460 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-20-8

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Numéro de catalogue: B2504460
Numéro CAS: 868979-20-8
Poids moléculaire: 359.44
Clé InChI: YTCSAMFYYUFYDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group, a methyl group, and an imidazo[1,2-a]pyridine moiety, which may contribute to its pharmacological properties.

Antiviral Properties

Recent studies have indicated that derivatives of sulfonamides exhibit broad-spectrum antiviral effects. For example, compounds similar to this compound have been shown to inhibit the replication of various viruses including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism involves enhancing intracellular levels of APOBEC3G, a protein that plays a critical role in viral defense by inhibiting viral replication .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain sulfonamide derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells by interacting with specific cellular pathways like Bcl-2 and IL-17 signaling pathways .

Case Study 1: Antiviral Efficacy

In vitro studies were conducted using HepG2.2.15 cells to evaluate the anti-HBV activity of related sulfonamide derivatives. Results indicated that these compounds could effectively reduce HBV replication by modulating the expression of antiviral proteins like APOBEC3G. The derivatives were also tested in vivo using animal models, showing a reduction in viral load and liver inflammation markers .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of sulfonamide derivatives on A431 and Jurkat cell lines. The results indicated that certain modifications on the phenyl ring significantly enhanced the anticancer activity, with IC50 values lower than standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations suggested that hydrophobic interactions played a crucial role in binding affinity to target proteins involved in cancer progression .

Data Tables

Activity Cell Line/Model IC50 Value Mechanism
AntiviralHepG2.2.15Not specifiedUpregulation of APOBEC3G
AnticancerA431< 10 µMApoptosis via Bcl-2 pathway
AnticancerJurkat< 5 µMInhibition of IL-17 signaling

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that sulfonamide derivatives, including 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Such inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that benzenesulfonamide derivatives can effectively suppress microbial biofilm formation and exhibit significant antibacterial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These properties suggest potential applications in treating infections and developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically begins with the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles. The introduction of the imidazopyridine moiety is crucial for enhancing the biological activity of the final product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the sulfonamide group or the imidazopyridine structure can significantly impact its efficacy and selectivity against specific biological targets. For example, variations in substituents on the aromatic rings or changes in the length of the alkyl chain connecting to the imidazopyridine can alter both potency and selectivity .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition against various enzymes implicated in disease processes. For instance, its inhibitory effects on acetylcholinesterase suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

In Silico Evaluations

Computational studies have been employed to predict the pharmacokinetic properties of this compound. These evaluations assess its oral bioavailability, drug-likeness characteristics, and potential toxicity risks, which are critical for advancing to clinical trials .

Propriétés

IUPAC Name

4-methoxy-3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-5-4-10-21-12-15(20-18(13)21)8-9-19-25(22,23)16-6-7-17(24-3)14(2)11-16/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSAMFYYUFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.